REACTION_CXSMILES
|
[CH3:1][NH:2][CH:3]1[CH2:9][C:8](=[O:10])[C:7]2[CH:11]=[CH:12][CH:13]=[CH:14][C:6]=2[O:5][CH2:4]1.[Li].C([BH-](C(CC)C)C(CC)C)(CC)C.Cl>C1(C)C=CC=CC=1.CCCCCC.O1CCCC1>[CH3:1][NH:2][CH:3]1[CH2:9][CH:8]([OH:10])[C:7]2[CH:11]=[CH:12][CH:13]=[CH:14][C:6]=2[O:5][CH2:4]1 |f:1.2,^1:14|
|
Name
|
|
Quantity
|
80 g
|
Type
|
reactant
|
Smiles
|
CNC1COC2=C(C(C1)=O)C=CC=C2
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
lithium tri-sec.-butylborohydride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Li].C(C)(CC)[BH-](C(C)CC)C(C)CC
|
Name
|
|
Quantity
|
550 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are added in drops, so that the solution
|
Type
|
TEMPERATURE
|
Details
|
is maintained
|
Type
|
ADDITION
|
Details
|
the completion of the addition
|
Type
|
TEMPERATURE
|
Details
|
the mixture is heated
|
Type
|
WAIT
|
Details
|
to boiling for another hour
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
The methanol phase is then separated
|
Type
|
EXTRACTION
|
Details
|
the toluene/hexane mixture is again extracted with hydrochloric acid in methanol
|
Type
|
CUSTOM
|
Details
|
The extracts are evaporated
|
Type
|
WASH
|
Details
|
a solution (10%) of sodium carbonate, the organic phase washed with saturated sodium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Name
|
|
Type
|
product
|
Smiles
|
CNC1COC2=C(C(C1)O)C=CC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][NH:2][CH:3]1[CH2:9][C:8](=[O:10])[C:7]2[CH:11]=[CH:12][CH:13]=[CH:14][C:6]=2[O:5][CH2:4]1.[Li].C([BH-](C(CC)C)C(CC)C)(CC)C.Cl>C1(C)C=CC=CC=1.CCCCCC.O1CCCC1>[CH3:1][NH:2][CH:3]1[CH2:9][CH:8]([OH:10])[C:7]2[CH:11]=[CH:12][CH:13]=[CH:14][C:6]=2[O:5][CH2:4]1 |f:1.2,^1:14|
|
Name
|
|
Quantity
|
80 g
|
Type
|
reactant
|
Smiles
|
CNC1COC2=C(C(C1)=O)C=CC=C2
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
lithium tri-sec.-butylborohydride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Li].C(C)(CC)[BH-](C(C)CC)C(C)CC
|
Name
|
|
Quantity
|
550 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are added in drops, so that the solution
|
Type
|
TEMPERATURE
|
Details
|
is maintained
|
Type
|
ADDITION
|
Details
|
the completion of the addition
|
Type
|
TEMPERATURE
|
Details
|
the mixture is heated
|
Type
|
WAIT
|
Details
|
to boiling for another hour
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
The methanol phase is then separated
|
Type
|
EXTRACTION
|
Details
|
the toluene/hexane mixture is again extracted with hydrochloric acid in methanol
|
Type
|
CUSTOM
|
Details
|
The extracts are evaporated
|
Type
|
WASH
|
Details
|
a solution (10%) of sodium carbonate, the organic phase washed with saturated sodium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Name
|
|
Type
|
product
|
Smiles
|
CNC1COC2=C(C(C1)O)C=CC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |